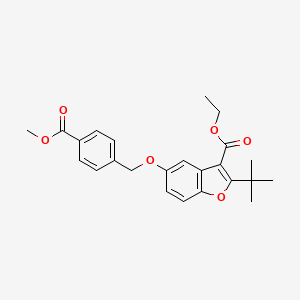

Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate

Description

Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate is a benzofuran-derived compound characterized by a tert-butyl group at the 2-position and a 4-(methoxycarbonyl)benzyloxy substituent at the 5-position of the benzofuran core. The methoxycarbonyl group on the benzyl moiety introduces ester functionality, which may influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

ethyl 2-tert-butyl-5-[(4-methoxycarbonylphenyl)methoxy]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O6/c1-6-28-23(26)20-18-13-17(11-12-19(18)30-21(20)24(2,3)4)29-14-15-7-9-16(10-8-15)22(25)27-5/h7-13H,6,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWVWJFHTNRPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of Functional Groups: The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the methoxycarbonylbenzyl group can be added through a nucleophilic substitution reaction.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using an acid catalyst like sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxycarbonylbenzyl group with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests it may exhibit biological activity, particularly due to the presence of the benzofuran moiety, which has been associated with various therapeutic effects. Preliminary studies indicate that compounds containing benzofuran structures can possess:

- Antimicrobial properties : Some benzofuran derivatives have shown effectiveness against bacterial and fungal strains.

- Anti-inflammatory effects : The presence of specific substituents can enhance the anti-inflammatory activity of benzofuran compounds.

- Anticancer activity : Research indicates that certain benzofuran derivatives can inhibit cancer cell proliferation.

Given these potential benefits, Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate could serve as a lead compound for further drug development targeting various diseases.

Synthetic Chemistry

This compound can be utilized as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

- Esterification : The ethyl ester group can be modified to create new derivatives with altered properties.

- Nucleophilic substitutions : The compound can participate in nucleophilic substitution reactions, leading to the formation of more complex structures.

- Cross-coupling reactions : It can serve as a substrate in cross-coupling reactions to synthesize larger organic molecules.

These reactions highlight the compound's utility in creating diverse chemical entities for research and industrial applications.

Biological Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for assessing its therapeutic potential. Interaction studies may focus on:

- Enzyme inhibition : Investigating whether the compound inhibits specific enzymes linked to disease pathways.

- Receptor binding : Analyzing how the compound interacts with cellular receptors to elicit biological responses.

- Cellular uptake and metabolism : Studying how the compound is absorbed and processed within biological systems.

These studies are essential for determining the viability of this compound as a therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzofuran core can intercalate with DNA or inhibit specific enzymes, leading to its biological activities. The presence of functional groups like the methoxycarbonylbenzyl and tert-butyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

Functional Group Diversity: The methoxycarbonylbenzyloxy substituent (target compound) introduces an ester-linked aromatic group, balancing lipophilicity and hydrolytic susceptibility . The 2-oxoethoxy group in CAS 433701-96-3 adds a ketone, likely increasing electron-withdrawing effects and altering reactivity in nucleophilic or redox environments .

Biological and Physicochemical Implications :

- Lipophilicity : The tert-butyl group at the 2-position is conserved across all compounds, contributing to steric bulk and possibly metabolic stability.

- Solubility : Carbamoyl and sulfonamide groups () may enhance aqueous solubility compared to the ester-containing target compound.

- Stability : Esters (target compound) are prone to hydrolysis, whereas amides () and sulfonamides () offer greater hydrolytic stability.

Synthetic Accessibility: The methoxycarbonylbenzyloxy substituent (target compound) is synthetically accessible via benzylation of phenolic intermediates. In contrast, sulfonamide-thiophene derivatives () require more complex sulfonation and coupling steps.

Biological Activity

Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a tert-butyl group and an ether linkage to a methoxycarbonyl-benzyl moiety. Its structural formula can be represented as follows:

This structure may influence its solubility, stability, and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and esterification processes. Specific methodologies may vary, but the general approach includes:

- Formation of Benzofuran Core : The benzofuran structure is synthesized through cyclization reactions involving ortho-substituted phenols and carbonyl compounds.

- Substitution Reactions : The introduction of the tert-butyl group and methoxycarbonyl-benzyl moiety occurs via nucleophilic substitution reactions.

- Esterification : The final product is obtained by esterifying the carboxylic acid with ethanol in the presence of acid catalysts.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, derivatives containing benzofuran moieties have shown effectiveness against various bacterial strains in vitro, suggesting potential applications in treating infections .

Anticancer Properties

Research focusing on benzofuran derivatives has demonstrated promising anticancer activity. In particular, compounds that share structural similarities with this compound have been tested against cancer cell lines, revealing significant cytotoxic effects. For example, studies reported IC50 values in the micromolar range against human cancer cell lines, indicating their potential as chemotherapeutic agents .

The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with disease processes. For instance:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Induction of Apoptosis : Evidence indicates that certain derivatives can trigger apoptosis in cancer cells, contributing to their anticancer properties .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicological aspects of this compound is crucial for evaluating its therapeutic potential. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses suggest favorable properties for drug development:

| Property | Findings |

|---|---|

| Solubility | Moderate |

| Bioavailability | High |

| Metabolism | Liver-mediated |

| Toxicity | Low in preliminary studies |

These findings indicate a promising profile for further development as a pharmaceutical agent.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.